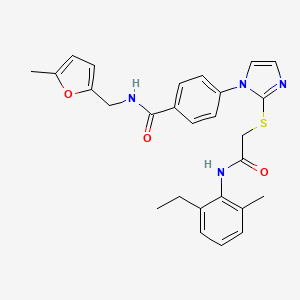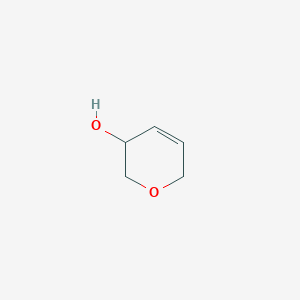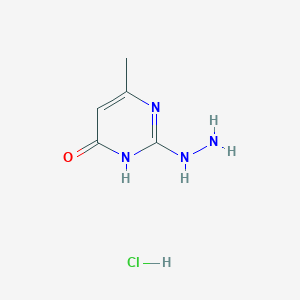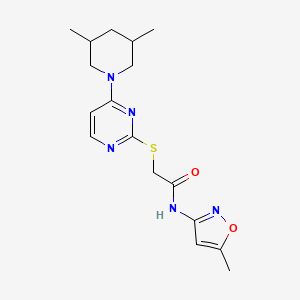![molecular formula C7H13ClF3NO2 B2354949 [1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride CAS No. 2445784-45-0](/img/structure/B2354949.png)
[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride: is a chemical compound with the molecular formula C7H12F3NO2·HCl. It is a hydrochloride salt of [(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol, which is a cyclobutyl derivative containing an amino group, a methoxy group, and a trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Starting from Cyclobutanol: : Cyclobutanol can be functionalized to introduce the trifluoromethyl group, followed by methoxylation and amination.
Starting from Cyclobutylamine: : Cyclobutylamine can be trifluoromethylated, followed by methoxylation.
Industrial Production Methods
Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: : Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Formation of reduced trifluoromethyl derivatives.
Substitution: : Formation of various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research, including:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic potential.
Industry: : Utilized in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism by which [(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the trifluoromethyl group and the cyclobutyl ring. Similar compounds include:
Cyclobutanol derivatives: : Similar cyclobutyl compounds without the trifluoromethyl group.
Trifluoromethylated compounds: : Other compounds containing the trifluoromethyl group but with different ring structures.
These compounds differ in their reactivity and biological activity due to variations in their molecular structures.
Propiedades
IUPAC Name |
[1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-13-6(7(8,9)10)2-5(11,3-6)4-12;/h12H,2-4,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGPCRBOKOHFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(CO)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2354877.png)


![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)
![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)




